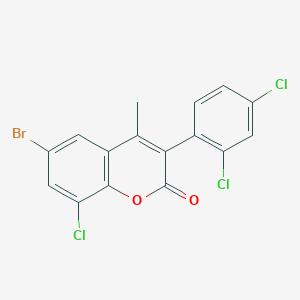![molecular formula C10H9F6Si B3041674 [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon CAS No. 33558-36-0](/img/structure/B3041674.png)
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon
描述
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon: is a silicon-based organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a dimethylsilicon group. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electron-withdrawing effects from the trifluoromethyl groups.
作用机制
Target of Action
Compounds with a similar trifluoromethyl group have been found to interact with various biological targets . The trifluoromethyl group is often incorporated into potential drug molecules due to its ability to modulate the physicochemical properties of the parent compound .
Mode of Action
It’s known that compounds with a trifluoromethyl group can activate substrates and stabilize developing negative charges (eg, oxyanions) in transition states through explicit double hydrogen bonding . This property allows them to play a significant role in promoting organic transformations .
Biochemical Pathways
Compounds with a similar trifluoromethyl group have been found to influence various biochemical pathways, leading to numerous pharmacological activities .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmacokinetic properties of drug molecules .
Result of Action
Compounds with a similar trifluoromethyl group have been found to exhibit numerous pharmacological activities .
生化分析
Biochemical Properties
The role of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon in biochemical reactions is complex and multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context in which they occur .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves a variety of molecular interactions . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a variety of ways . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with dimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and control of temperature and pressure ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions:
Oxidation: [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon can undergo oxidation reactions, typically using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of silicon-oxygen bonds, resulting in silanol or siloxane derivatives.
Reduction: Reduction reactions are less common for this compound due to the stability of the silicon-carbon bonds. under specific conditions, such as the use of lithium aluminum hydride, reduction of any functional groups attached to the phenyl ring can occur.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry: [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon is used as a precursor in the synthesis of other organosilicon compounds. Its unique electronic properties make it valuable in the development of new materials with specific electronic or optical characteristics.
Biology: In biological research, this compound can be used as a probe to study the interactions of silicon-containing molecules with biological systems. Its stability and resistance to metabolic degradation make it a useful tool in various biochemical assays.
Medicine: While not directly used as a drug, this compound can be employed in the development of silicon-based drug delivery systems. Its ability to form stable bonds with various functional groups allows for the creation of targeted drug delivery vehicles.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings and sealants, that require high thermal stability and resistance to harsh chemical environments.
相似化合物的比较
[3,5-Bis(trifluoromethyl)phenyl]-trimethylsilicon: Similar structure but with an additional methyl group on the silicon atom.
[3,5-Bis(trifluoromethyl)phenyl]-methylsilicon: Contains only one methyl group on the silicon atom.
[3,5-Bis(trifluoromethyl)phenyl]-phenylsilicon: The silicon atom is bonded to a phenyl group instead of methyl groups.
Uniqueness: [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon is unique due to the combination of two trifluoromethyl groups and a dimethylsilicon group. This combination imparts high thermal stability, resistance to oxidation, and significant electron-withdrawing effects, making it a valuable compound in various scientific and industrial applications.
属性
InChI |
InChI=1S/C10H9F6Si/c1-17(2)8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5H,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQABLGRCWBCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)
![Ethyl 2-chloro-2-[(2,6-difluorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041594.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B3041595.png)
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)
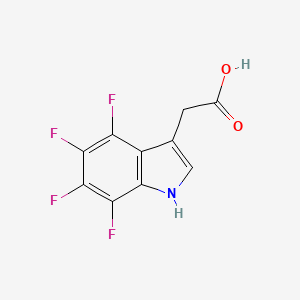
![Dibutyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3041603.png)
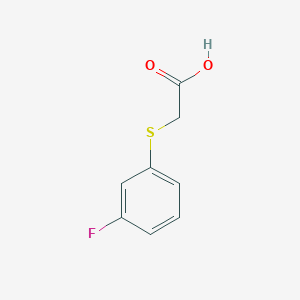
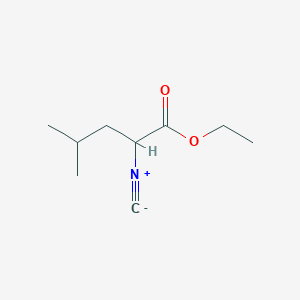
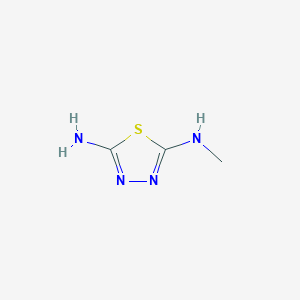
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-2-chlorobenzamide](/img/structure/B3041609.png)
![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-chlorobenzamide](/img/structure/B3041610.png)

